N'-[(Z)-furan-2-ylmethylidene]pyrazine-2-carbohydrazide
CAS No.:
Cat. No.: VC20120836
Molecular Formula: C10H8N4O2
Molecular Weight: 216.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8N4O2 |
|---|---|
| Molecular Weight | 216.20 g/mol |
| IUPAC Name | N-[(Z)-furan-2-ylmethylideneamino]pyrazine-2-carboxamide |
| Standard InChI | InChI=1S/C10H8N4O2/c15-10(9-7-11-3-4-12-9)14-13-6-8-2-1-5-16-8/h1-7H,(H,14,15)/b13-6- |
| Standard InChI Key | SLUFPXYRVJQWKJ-MLPAPPSSSA-N |
| Isomeric SMILES | C1=COC(=C1)/C=N\NC(=O)C2=NC=CN=C2 |
| Canonical SMILES | C1=COC(=C1)C=NNC(=O)C2=NC=CN=C2 |
Introduction
N'-[(Z)-furan-2-ylmethylidene]pyrazine-2-carbohydrazide is a chemical compound belonging to the class of hydrazones, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a furan ring, a five-membered aromatic structure containing one oxygen atom, and a pyrazine ring, which is a six-membered aromatic structure with two nitrogen atoms. The unique combination of these two rings contributes to its potential pharmacological properties and applications in various scientific fields.
Synthesis of N'-[(Z)-furan-2-ylmethylidene]pyrazine-2-carbohydrazide
The synthesis of N'-[(Z)-furan-2-ylmethylidene]pyrazine-2-carbohydrazide typically involves a condensation reaction between furan-2-carbaldehyde and pyrazine-2-carbohydrazide. This reaction is usually carried out in solvents like ethanol or methanol under reflux conditions. The product is then isolated through filtration and purified via recrystallization.
Synthesis Steps:
-
Preparation of Reactants: Furan-2-carbaldehyde and pyrazine-2-carbohydrazide are prepared or obtained.
-
Condensation Reaction: The two reactants are mixed in a solvent (e.g., ethanol) and heated under reflux conditions.
-
Isolation and Purification: The resulting compound is filtered and recrystallized to achieve purity.
Potential Applications
-
Medicinal Chemistry: The compound shows potential for pharmacological applications due to its structural components.
-
Biological Interactions: It can interact with biological systems, potentially exhibiting antimicrobial or anticancer properties.
Structural Similarities and Differences
Compounds similar to N'-[(Z)-furan-2-ylmethylidene]pyrazine-2-carbohydrazide include other hydrazones with different ring systems or substitution patterns. For example:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N'-[(E)-furan-2-ylmethylidene]pyrazine-3-carbohydrazide | C11H9N3O2 | Different position of substitution on pyrazine |
| N'-[(E)-pyridin-3-ylmethylidene]pyrazine-2-carbohydrazide | C11H9N5O | Incorporates a pyridine ring instead of furan |
| N'-[(E)-biphenyl-4-ylmethylidene]thiophene-2-carbohydrazide | C18H14N2OS | Features a thiophene ring and biphenyl structure |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume